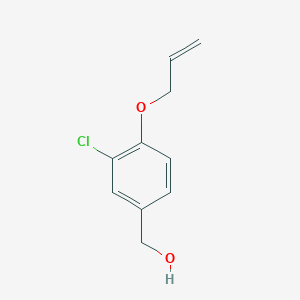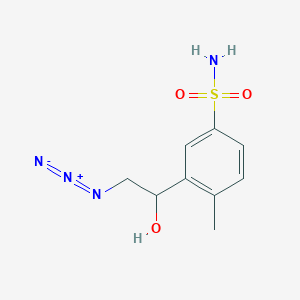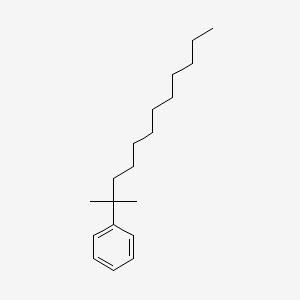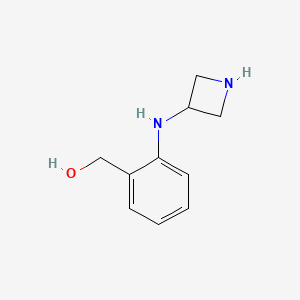
Benzenemethanol, 3-chloro-4-(2-propenyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzenemethanol, where the benzene ring is substituted with a chlorine atom at the 3-position and a propenyloxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-chloro-4-(2-propenyloxy)- typically involves the reaction of 3-chloro-4-hydroxybenzyl alcohol with an appropriate allylating agent under basic conditions. The reaction can be carried out using sodium hydroxide or potassium carbonate as the base, and allyl bromide or allyl chloride as the allylating agent. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Benzenemethanol, 3-chloro-4-(2-propenyloxy)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the propenyloxy group to a different functional group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-chloro-4-(2-propenyloxy)benzaldehyde or 3-chloro-4-(2-propenyloxy)benzoic acid.
Reduction: Formation of 3-chloro-4-(2-propenyloxy)benzene or 3-chloro-4-(2-propenyloxy)cyclohexanol.
Substitution: Formation of 3-azido-4-(2-propenyloxy)benzenemethanol or 3-thio-4-(2-propenyloxy)benzenemethanol.
科学的研究の応用
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzenemethanol, 3-chloro-4-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The propenyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can enhance the compound’s binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins and pathways involved.
類似化合物との比較
Similar Compounds
Benzenemethanol, 2-chloro-: Similar structure but with the chlorine atom at the 2-position.
Benzenemethanol, 4-chloro-: Chlorine atom at the 4-position.
Benzenemethanol, 3-bromo-4-(2-propenyloxy)-: Bromine atom instead of chlorine at the 3-position.
Uniqueness
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- is unique due to the specific positioning of the chlorine and propenyloxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
144478-99-9 |
|---|---|
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC名 |
(3-chloro-4-prop-2-enoxyphenyl)methanol |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6,12H,1,5,7H2 |
InChIキー |
QLVXJLYWIRZNDL-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=C(C=C(C=C1)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)
![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)


![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)


